molecular formula C27H29N3 B2848337 3-((4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl)-2-methyl-1H-indole CAS No. 514186-28-8

3-((4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl)-2-methyl-1H-indole

Cat. No.: B2848337
CAS No.: 514186-28-8
M. Wt: 395.55
InChI Key: BGOMNXYIVFEFTG-UHFFFAOYSA-N
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Description

3-[(4-Benzylpiperidin-1-yl)(pyridin-3-yl)methyl]-2-methyl-1H-indole is a complex organic compound that features a combination of indole, piperidine, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl)-2-methyl-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Piperidine Derivatization: The piperidine ring can be introduced through nucleophilic substitution reactions, where a benzyl group is attached to the nitrogen atom of piperidine.

    Pyridine Attachment: The pyridine moiety is often introduced via Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between a boronic acid and a halopyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Benzylpiperidin-1-yl)(pyridin-3-yl)methyl]-2-methyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting nitro groups to amines or reducing double bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, reduced aromatic rings

    Substitution: Halogenated derivatives, substituted aromatic compounds

Scientific Research Applications

3-[(4-Benzylpiperidin-1-yl)(pyridin-3-yl)methyl]-2-methyl-1H-indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-((4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl)-2-methyl-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole nucleus.

    Piperidine Derivatives: Compounds such as piperine and haloperidol, which feature the piperidine ring.

    Pyridine Derivatives: Compounds like nicotine and pyridoxine, which include the pyridine moiety.

Uniqueness

3-[(4-Benzylpiperidin-1-yl)(pyridin-3-yl)methyl]-2-methyl-1H-indole is unique due to its combination of three distinct pharmacophores (indole, piperidine, and pyridine) within a single molecule. This structural complexity allows for diverse interactions with biological targets, potentially leading to unique therapeutic effects.

Properties

IUPAC Name

3-[(4-benzylpiperidin-1-yl)-pyridin-3-ylmethyl]-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3/c1-20-26(24-11-5-6-12-25(24)29-20)27(23-10-7-15-28-19-23)30-16-13-22(14-17-30)18-21-8-3-2-4-9-21/h2-12,15,19,22,27,29H,13-14,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOMNXYIVFEFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CN=CC=C3)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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